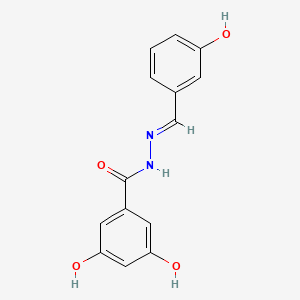

![molecular formula C15H10N8S B5556563 1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B5556563.png)

1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

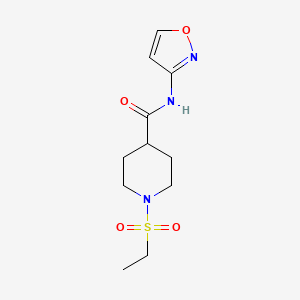

This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and chemical properties. The structural complexity of this molecule lies in the incorporation of multiple heterocyclic frameworks, including pyridinyl, triazolo, thiadiazol, and benzotriazole moieties. These frameworks contribute to the compound's unique chemical behavior and potential biological activities.

Synthesis Analysis

The synthesis of such complex molecules often involves multi-step reactions starting from simple precursors. For example, Patel & Patel (2015) described the synthesis of related heterocyclic compounds through the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with carboxylic acid derivatives, showcasing the methodological approach that could be adapted for synthesizing the compound (Patel & Patel, 2015).

Molecular Structure Analysis

The molecular structure is characterized by spectroscopic methods such as NMR, FT-IR, and LC-MS, as detailed by Ibrahim (2009) for similar compounds. These techniques allow for the elucidation of the compound's framework and the confirmation of the intended synthesis outcome (Ibrahim, 2009).

Chemical Reactions and Properties

The chemical reactivity of the compound is influenced by its heterocyclic components. Tan, Feng, & Peng (2007) demonstrated that related compounds exhibit significant electrochemical behavior, which could be pertinent to the redox properties of the compound of interest (Tan, Feng, & Peng, 2007).

Applications De Recherche Scientifique

Synthesis and Potential Biological Activities

Synthesis of Heterocycles for Insecticidal Applications

A study reported the synthesis of various heterocycles, including triazolo[3,4-b][1,3,4]thiadiazole derivatives, for potential use as insecticidal agents against Spodoptera littoralis (Fadda et al., 2017).

Antitumor Agents

Research into 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives has demonstrated their potential as anti-tumor agents. Some derivatives showed inhibitory effects on a wide range of cancer cell lines (Ibrahim, 2009).

Antibacterial and Antifungal Activities

Studies have synthesized and evaluated the antibacterial and antifungal activities of triazolo[3,4-b][1,3,4]thiadiazole derivatives, showing promising results against various microbial strains (Patel & Patel, 2015).

Anticancer Properties

Fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles were evaluated for their anticancer activity, with certain compounds demonstrating moderate to good antiproliferative potency against various cancer cell lines (Chowrasia et al., 2017).

Enzyme Inhibition for Therapeutic Applications

A series of sulfonamides incorporating triazolo[3,4-b][1,3,4]thiadiazinyl moieties were investigated as inhibitors of carbonic anhydrase isozymes, showing low nanomolar activity and potential for therapeutic applications (Alafeefy et al., 2015).

Electrochemical Properties

Electrochemical Behavior

The electrochemical properties of 2,6-bis(6-aryl-[1,2,4]-triazolo[3,4-b][1,3,4]-thiadiazole-3-yl)pyridines were studied, highlighting their high ionization potentials and good affinity, suggesting potential for various applications (Tan et al., 2007).

Propriétés

IUPAC Name |

3-(benzotriazol-1-ylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N8S/c1-2-4-12-11(3-1)17-21-22(12)9-13-18-19-15-23(13)20-14(24-15)10-5-7-16-8-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIRXWDVQWFNKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)C5=CC=NC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole](/img/structure/B5556496.png)

![5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5556529.png)

![6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5556531.png)

![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)

![2-[1-(1,3-benzothiazol-5-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5556545.png)

![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)

![methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)

![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5556561.png)

![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)